2-Acetyl-1-tetralone

Descripción general

Descripción

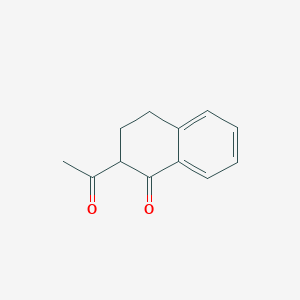

Chemical Identity: 2-Acetyl-1-tetralone (CAS 17216-08-9) is a bicyclic ketone with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . Its structure comprises a fused aromatic ring and a carbonyl-containing ring, with an acetyl group at the 2-position of the tetralone framework. The IUPAC name is 2-acetyl-3,4-dihydro-1(2H)-naphthalenone, and its InChIKey is BSELJBOMYPMBNL-UHFFFAOYSA-N .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Acetyl-1-tetralone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of tetralone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetyl-1-tetralone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted tetralone derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Acetyl-1-tetralone is characterized by its unique structure, which includes a tetralone moiety. Its molecular weight is approximately 188.22 g/mol, and it possesses a carbonyl group that plays a significant role in its reactivity and utility in synthetic chemistry .

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in the preparation of dihydronaphtho-pyrrole derivatives, which are of interest due to their potential therapeutic effects .

2. Biological Activity

Research indicates that tetralone derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. A review highlighted the therapeutic potential of α-tetralone scaffolds, suggesting that this compound could contribute to the development of new drugs targeting various diseases .

Synthetic Applications

1. Organic Synthesis

The compound is frequently employed in organic synthesis as a precursor for creating more complex molecules. For instance, it has been involved in iridium-catalyzed stereoselective allylic alkylation reactions, which are crucial for forming quaternary stereogenic centers in organic compounds .

2. Ring Expansion Reactions

Recent studies have demonstrated that this compound can participate in gold-catalyzed ring-expansion reactions to produce furan-fused polycyclic compounds. This application showcases its versatility and importance in synthetic methodologies aimed at constructing intricate molecular architectures .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-acetyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active metabolites . These metabolites may interact with enzymes, receptors, or other cellular components, thereby exerting their effects .

Comparación Con Compuestos Similares

Physical Properties :

- Melting Point : 55–57°C .

- Boiling Point : 135–142°C at 1 mmHg ; estimated boiling point at atmospheric pressure is 359.4°C .

- Density : 1.223 g/cm³ .

- Appearance : Yellowish to brownish crystalline solid or powder, depending on purity .

Applications: 2-Acetyl-1-tetralone is primarily used as a synthetic intermediate in organic chemistry, notably in the preparation of dihydronaphtho-pyrrole derivatives . Its reactivity is driven by the electron-deficient carbonyl group, enabling nucleophilic attacks and participation in condensation, oxidation, and hydroxylation reactions .

The structural and functional uniqueness of this compound is best understood through comparisons with related tetralone derivatives:

Table 1: Structural and Physical Properties of Tetralone Derivatives

Table 2: Reactivity and Functional Differences

Key Research Findings :

In contrast, this compound lacks significant receptor binding data, highlighting its role as a precursor rather than a bioactive compound .

Synthetic Utility :

- This compound’s acetyl group enables regioselective reactions, such as asymmetric hydroxylation using camphorsulfonyl oxaziridines, yielding enantiomerically enriched products .

- 1-Tetralone , lacking substituents, is less versatile but serves as a bulk intermediate for industrial-scale syntheses .

Thermodynamic Stability :

- Computational studies (Joback/Crippen method) predict This compound has a heat capacity (Cp, gas) of 451.44 J/mol·K , higher than simpler tetralones due to its acetyl group .

Actividad Biológica

2-Acetyl-1-tetralone is a compound belonging to the tetralone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetralone backbone with an acetyl group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research has shown that tetralone derivatives, including this compound, exhibit notable anticancer properties. For instance, studies indicate that certain tetralones can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, combinations of tetralones with other agents (e.g., calcitriol) have demonstrated enhanced anti-proliferative effects in prostate cancer cell lines (DU-145) and colorectal cancer (CRC) models .

Table 1: Anticancer Activity of Tetralone Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| KD-35 | Prostate (DU-145) | 2.0 | Apoptosis induction |

| Compound 41 | Hepatocellular Carcinoma (HepG2) | 4.5 | Cell proliferation inhibition |

| Compound 34 | Colorectal Cancer | 1.9 | CYP24A1 inhibition |

Anti-inflammatory Effects

Tetralones have been identified as inhibitors of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses. Specifically, derivatives like E-2-arylmethylene-1-tetralones have been shown to inhibit MIF's tautomerase activity, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Tetralone Derivatives

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| Compound 24 | TNF-α | Inhibition |

| Compound 26 | IL-6 | Inhibition |

Neuroprotective Effects

Some studies suggest that tetralones may exert neuroprotective effects, particularly through the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are involved in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting conditions like depression and neurodegenerative diseases .

Table 3: MAO Inhibition by Tetralones

| Compound | MAO Type | IC50 (μM) |

|---|---|---|

| Compound 56 | MAO-B | 4.5×10^-3 |

| Compound 32 | MAO-A | <7.8×10^-4 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the acetyl group or other substituents on the tetralone ring can significantly alter its pharmacological properties. For instance, variations in the substituents can enhance anticancer potency or alter anti-inflammatory efficacy .

Case Studies

Several case studies have highlighted the promising applications of tetralones in drug development:

- Combination Therapy in Cancer : A study demonstrated that combining a specific tetralone derivative with calcitriol resulted in over 25% growth inhibition in DU-145 prostate cancer cells, indicating synergistic effects that could be harnessed for therapeutic strategies .

- Inflammation Model : In an experimental model of systemic inflammation, pre-treatment with certain tetralones significantly reduced markers of inflammation, showcasing their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Acetyl-1-tetralone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of tetralone derivatives. Key parameters include solvent selection (e.g., dichloromethane), catalyst (e.g., AlCl₃), and temperature control (135–142°C under reduced pressure for distillation) . Purity is optimized via recrystallization from ethanol, monitored by melting point (55–57°C) and HPLC analysis. Researchers should validate yields by comparing theoretical vs. experimental molar ratios and adjusting catalyst loading iteratively.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectral techniques:

- NMR : Compare ¹H and ¹³C NMR peaks with literature data (e.g., carbonyl signals at ~200–210 ppm for the acetyl group).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 188.22.

- Chromatography : HPLC retention time and UV-Vis absorption (λmax ~250 nm) validate purity .

Q. What solvents are compatible with this compound for experimental applications?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Compatibility testing should precede reaction design: conduct miscibility trials and monitor for decomposition via TLC or FTIR. Avoid halogenated solvents if using Lewis acid catalysts to prevent side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in cyclization reactions?

- Methodological Answer : Computational modeling (DFT) predicts regioselectivity in cyclization pathways. Compare activation energies for intramolecular aldol vs. Michael addition using Gaussian or ORCA software. Validate with experimental kinetic studies under varying temperatures and substituent effects (e.g., electron-donating groups on the tetralone ring) .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform:

- DSC Analysis : Identify polymorph transitions.

- Column Chromatography : Isolate impurities; compare retention times with standards.

- Cross-Lab Validation : Replicate synthesis using protocols from independent studies (e.g., Lash & Denny, 1995) and document batch-specific variations .

Q. How can the stability of this compound under oxidative or photolytic conditions be systematically evaluated?

- Methodological Answer : Design accelerated stability studies:

- Oxidative Stability : Expose to H₂O₂ or O₃ at 40°C; monitor degradation via GC-MS.

- Photolytic Stability : Use UV chambers (λ = 254 nm) and quantify decomposition products with LC-QTOF.

- Statistical tools (e.g., ANOVA) assess significance of degradation pathways .

Q. Data Analysis and Reporting Guidelines

Propiedades

IUPAC Name |

2-acetyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSELJBOMYPMBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871271 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-08-9 | |

| Record name | 2-Acetyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.